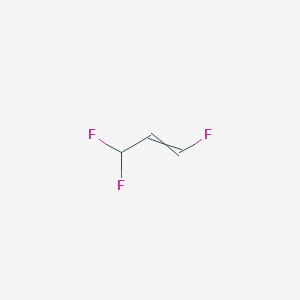

1,3,3-Trifluoroprop-1-ene

Description

1,3,3-Trifluoroprop-1-ene (CAS: 2730-62-3), also known as R1243zf, is a fluorinated olefin with the chemical formula C₃H₂F₃. This compound is primarily studied as a refrigerant and intermediate in organic synthesis due to its favorable vapor pressure and thermal stability .

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOUVYEKNGDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388482 | |

| Record name | 1,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-93-1 | |

| Record name | 1,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trifluoroprop-1-ene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,1,1,3,3-pentachloropropane using a strong base such as sodium hydroxide . Another method includes the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols to produce β‑trifluoromethyl vinyl ethers and diethers .

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions. For example, a nickel-catalyzed alkylation or arylation of 1-chloro-3,3,3-trifluoroprop-1-ene with alkyl or aryl zinc reagents is a common industrial method . This process is favored due to its high efficiency and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trifluoroprop-1-ene undergoes various chemical reactions, including:

Telomerization: This involves the reaction of this compound with perfluoroalkyl iodides to produce telomers.

Substitution Reactions: The compound can react with phenols to form β‑trifluoromethyl vinyl ethers and diethers.

Common Reagents and Conditions:

Substitution Reactions: Base-mediated C-O coupling reactions with phenols are common, often conducted under transition-metal-free conditions.

Major Products:

Telomerization Products: Monoadducts and diadducts of this compound.

Substitution Products: β‑trifluoromethyl vinyl ethers and diethers.

Scientific Research Applications

1,3,3-Trifluoroprop-1-ene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of highly fluorinated monomers.

Material Science: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1,3,3-trifluoroprop-1-ene involves its ability to participate in radical reactions. For example, the addition of perfluoroalkyl radicals to the double bond of this compound is regioselective, leading to the formation of specific isomers . This regioselectivity is crucial for the synthesis of desired products in various chemical reactions.

Comparison with Similar Compounds

Biological Activity

1,3,3-Trifluoroprop-1-ene (TFP) is a fluorinated organic compound with significant implications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and potential applications, drawing from diverse research findings.

This compound is characterized by its trifluoromethyl group, which enhances its electrophilicity and reactivity. The compound can be synthesized through several methods, including telomerization reactions with various transfer agents. For instance, studies have shown that thermal and peroxide-induced telomerization of TFP with heptafluoro-2-iodopropane yields various products depending on the reaction conditions (temperature and molar ratios) .

Reactivity with Hydroxyl Radicals

Research indicates that TFP reacts with hydroxyl radicals (OH), leading to the formation of several products such as CF₃CHC(OH)H. These reactions highlight TFP's potential reactivity under environmental conditions . The ability to undergo such reactions suggests that TFP could have implications for atmospheric chemistry and environmental science.

Pharmaceutical Applications

While specific biological activities of TFP itself are not extensively documented, its derivatives have been explored for their potential in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in pharmaceuticals. For example, compounds derived from TFP have been investigated for their antibacterial properties and cytotoxicity against various cancer cell lines .

Antibacterial Activity

A study on novel compounds synthesized from 1,2,3-triazol-5-yl-phosphonates demonstrated moderate antibacterial activity against strains like Bacillus subtilis and Escherichia coli. These findings suggest that derivatives of TFP could possess similar or enhanced biological activities .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of compounds related to TFP on human promyelocytic leukemia HL-60 cells. Some derivatives showed promising results, indicating that the structural modifications involving TFP could lead to new anticancer agents .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Result |

|---|---|---|---|

| TFP Derivative 1 | Antibacterial | Bacillus subtilis | Moderate Effect |

| TFP Derivative 2 | Antibacterial | Escherichia coli | Moderate Effect |

| TFP Derivative 3 | Cytotoxicity | HL-60 (Leukemia) | IC50 = 25 µM |

Q & A

Basic Research Questions

Q. How can researchers determine the purity and isomer composition of 1,3,3-trifluoroprop-1-ene in laboratory-scale synthesis?

- Methodological Answer : Gas chromatography (GC) is the primary analytical tool for assessing purity and isomer distribution. For example, Central Glass Company used GC to analyze products containing 99.8% 1,1,1,3,3-pentafluoropropane and trace isomers like trans-1-chloro-3,3,3-trifluoropropene . Calibration with certified reference standards and temperature-programmed GC columns optimized for fluorinated olefins are critical. Quantification requires integrating peak areas and comparing retention times to known isomers.

Q. What experimental protocols are recommended for measuring saturation pressures of this compound?

- Methodological Answer : Static or recirculating apparatuses with temperature control (±0.01 K) and pressure transducers (±0.5 kPa uncertainty) are used. Brown et al. (2013) measured saturation pressures across reduced temperatures (0.62–0.98) using a recirculating method, ensuring phase equilibrium via repeated condensation/evaporation cycles . Data should be validated against the Antoine equation or reference equations of state (e.g., Akasaka & Lemmon, 2022) .

Q. How can researchers estimate thermodynamic properties of this compound when experimental data are limited?

- Methodological Answer : Group contribution methods (e.g., Joback-Reid) predict properties like critical temperature and pressure . For example, Raabe & Maginn (2010) developed force fields for fluoropropenes to simulate vapor-liquid equilibria . Validation against sparse experimental data (e.g., subcooled liquid densities from di Nicola et al., 2013 ) is essential.

Advanced Research Questions

Q. What are the key challenges in developing Helmholtz energy equations of state (EoS) for this compound?

- Methodological Answer : Accurate EoS requires high-precision experimental data across wide temperature/pressure ranges. Akasaka & Lemmon (2016) highlighted the need for isochoric heat capacity (Cv) and speed-of-sound measurements to refine residual Helmholtz terms . Discrepancies in vapor-phase PvT data (e.g., Higashi et al., 2018 vs. Yin et al., 2020 ) must be resolved through interlaboratory comparisons.

Q. How do discrepancies in reported saturation pressures impact refrigeration cycle modeling for this compound?

- Methodological Answer : Variations in saturation pressure data (e.g., ±2% between Brown et al., 2013 and Sheng et al., 2021 ) propagate into errors in coefficient of performance (COP) calculations. Researchers should conduct sensitivity analyses using multiple datasets and validate models against experimental cycle tests (e.g., Lai, 2014 ).

Q. What strategies mitigate flammability risks during thermodynamic experiments with this compound?

- Methodological Answer : JSRAE (2015) guidelines recommend inert gas purging, explosion-proof equipment, and limiting sample sizes . For flammability testing, use ASTM E681-20 protocols in a controlled chamber with <5% fuel concentration. Computational fluid dynamics (CFD) can simulate leak scenarios .

Methodological Notes

- Synthesis : Lab-scale synthesis should prioritize isomer separation via fractional distillation or preparative GC .

- Computational Modeling : Molecular dynamics simulations using the TraPPE force field improve phase behavior predictions .

- Data Validation : Cross-check new measurements against ISO 17584 standards for refrigerants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.